molecular formula C18H20N2O5S B12476496 Propan-2-yl 4-ethyl-5-methyl-2-{[(2-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate

Propan-2-yl 4-ethyl-5-methyl-2-{[(2-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate

Cat. No.: B12476496
M. Wt: 376.4 g/mol
InChI Key: BITKQGLZOHNWJW-UHFFFAOYSA-N
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Description

ISOPROPYL 4-ETHYL-5-METHYL-2-(2-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE: is a complex organic compound belonging to the thiophene family Thiophenes are sulfur-containing heterocycles known for their diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ISOPROPYL 4-ETHYL-5-METHYL-2-(2-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the reaction of 2-nitrobenzoyl chloride with a thiophene derivative under basic conditions to form the nitrobenzamido-thiophene intermediate. This intermediate is then esterified with isopropyl alcohol in the presence of a catalyst to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group under specific conditions.

    Reduction: The compound can be reduced using hydrogenation or other reducing agents to yield various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Amino derivatives of the compound.

    Reduction: Reduced thiophene derivatives.

    Substitution: Various substituted thiophene compounds.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new thiophene-based materials and pharmaceuticals.

Biology: In biological research, it serves as a probe to study the interactions of thiophene derivatives with biological macromolecules.

Industry: The compound is utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of ISOPROPYL 4-ETHYL-5-METHYL-2-(2-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The nitrobenzamido group can form hydrogen bonds with biological receptors, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • ISOPROPYL 4-ETHYL-5-METHYL-2-(2-AMINOBENZAMIDO)THIOPHENE-3-CARBOXYLATE
  • ISOPROPYL 4-ETHYL-5-METHYL-2-(2-HYDROXYBENZAMIDO)THIOPHENE-3-CARBOXYLATE

Comparison:

  • Uniqueness: The presence of the nitro group in ISOPROPYL 4-ETHYL-5-METHYL-2-(2-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE makes it more reactive compared to its amino or hydroxy counterparts. This reactivity can be advantageous in certain synthetic applications.
  • Applications: While all three compounds can be used in organic synthesis, the nitro derivative may have unique applications in medicinal chemistry due to its potential biological activity.

Properties

Molecular Formula

C18H20N2O5S

Molecular Weight

376.4 g/mol

IUPAC Name

propan-2-yl 4-ethyl-5-methyl-2-[(2-nitrobenzoyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C18H20N2O5S/c1-5-12-11(4)26-17(15(12)18(22)25-10(2)3)19-16(21)13-8-6-7-9-14(13)20(23)24/h6-10H,5H2,1-4H3,(H,19,21)

InChI Key

BITKQGLZOHNWJW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=C1C(=O)OC(C)C)NC(=O)C2=CC=CC=C2[N+](=O)[O-])C

Origin of Product

United States

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